2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
Description
2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS: 282523-48-2) is a benzimidazole derivative with a molecular formula of C₂₀H₁₂Cl₃N₃O₃ and a molecular weight of 448.7 g/mol . The compound features a benzimidazole core substituted with a 4-chlorophenyl group at position 2, a 2,4-dichlorobenzyloxy group at position 1, and a nitro group at position 5.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-6-nitrobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O3/c21-14-4-1-12(2-5-14)20-24-18-8-7-16(26(27)28)10-19(18)25(20)29-11-13-3-6-15(22)9-17(13)23/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMFCJNZUCLQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole involves multiple steps, typically starting with the preparation of the benzimidazole coreIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions. Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions.
Scientific Research Applications
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The pathways involved often include the inhibition of microbial growth or the modulation of immune responses .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1-[(4-Methylbenzyl)oxy]-6-Nitro-1H-1,3-Benzimidazole (CAS: 282523-17-5)
- Substituent : Replaces the 2,4-dichlorobenzyloxy group with a 4-methylbenzyloxy moiety.
- Molecular Formula : C₂₁H₁₅ClN₃O₃ (MFCD00141398) .
- Key Differences :
- Reduced halogenation decreases molecular weight (~434 g/mol estimated) and lipophilicity (predicted XLogP3: ~5.5).
- The methyl group may enhance metabolic stability compared to chlorinated analogs.
2-(4-Chlorophenyl)-1-[(2,6-Dichlorobenzyl)oxy]-6-Nitro-1H-1,3-Benzimidazole
- Substituent : Features a 2,6-dichlorobenzyloxy group instead of 2,4-dichloro.
- Molecular Weight : 448.69 g/mol (identical to the target compound) .
- Impact of Substituent Position :
- The 2,6-dichloro configuration may alter steric interactions and binding affinity compared to the 2,4-isomer.
Benzimidazole Derivatives with Varied Core Substitutions
2-(4-Chlorophenyl)-5-Methyl-1H-1,3-Benzimidazole (CAS: 53314-17-3)
2-(4-Chlorophenyl)-1-Phenyl-1H-Benzimidazole
- Substituent : Replaces the benzyloxy group with a phenyl ring .
- Structural Impact : Eliminates the oxygen linker, reducing flexibility and hydrogen-bonding capacity .
Comparative Physicochemical and Functional Properties
Research Findings and Implications
- Lipophilicity Trends : The target compound’s high XLogP3 (6.7 ) suggests superior membrane permeability compared to analogs like the 4-methylbenzyloxy derivative (~5.5) .
- Synthetic Accessibility : The discontinued status of the target compound highlights challenges in large-scale production, whereas simpler analogs (e.g., 5-methyl derivative) remain commercially available .
Biological Activity
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a complex organic compound with significant potential in various biological applications. Its unique structure includes a benzimidazole core with halogenated phenyl substituents and a nitro group, which contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C20H13Cl3N3O3
- Molecular Weight : 448.69 g/mol
- CAS Number : 282523-46-0
Biological Activities
The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of specific enzymes or disruption of cellular processes in target organisms. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 10 µM
- MCF-7: 15 µM
The compound's anticancer mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5.0 |
| Butyrylcholinesterase | 7.5 |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains.
- Results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
-
Anticancer Mechanism Exploration :
- In vitro studies on HeLa cells showed that treatment with the compound led to increased apoptosis markers and reduced cell viability.
- Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase.
-
Neuroprotective Effects :
- Investigated for its potential neuroprotective effects in models of Alzheimer's disease.
- The compound demonstrated a reduction in amyloid-beta aggregation and improved cognitive function in animal models.
Q & A
Q. Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to optimize logP (aim for 2–5) and reduce CYP450 inhibition risks.
- Docking Studies : Target enzymes like CYP51 (fungal) or PARP-1 (anticancer) using AutoDock Vina; prioritize derivatives with strong hydrogen bonds to catalytic residues (e.g., Glu254 in CYP51) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Methodological Answer :
Key issues include:
- Nitration Control : Scale-dependent exothermicity requires precise temperature control (jacketed reactors recommended).
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for higher yields .
- Safety : Handle 2,4-dichlorobenzyl bromide (lachrymator) in fume hoods with PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
